molecular formula C19H20F2N6O7 B12065592 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12065592
M. Wt: 482.4 g/mol
InChI Key: GJQIGLSHRFZUJD-UHFFFAOYSA-N
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Description

6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a chemically modified derivative of the established antifungal drug fluconazole , designed to explore structure-activity relationships and overcome limitations of the parent compound. Its primary research value lies in the investigation of antifungal mechanisms and the battle against drug-resistant fungal pathogens. This compound retains the key bis-triazole moiety that functions as a potent inhibitor of fungal lanosterol 14α-demethylase , a critical enzyme in the ergosterol biosynthesis pathway. By inhibiting this cytochrome P450 enzyme, it disrupts membrane integrity and halts fungal growth. The strategic incorporation of the glucuronic acid-derived oxane-carboxylic acid tail is a significant modification aimed at altering the compound's physicochemical properties, such as solubility and pharmacokinetics , and potentially enabling new modes of interaction with fungal targets or host systems. Consequently, researchers utilize this derivative in biochemical assays and in vitro studies to probe the nuances of azole resistance, which often arises from mutations in the target enzyme or overefficiency of efflux pumps. It serves as a crucial tool for developing next-generation antifungals with enhanced efficacy and a broader spectrum of activity against resistant strains like Candida auris and Aspergillus fumigatus .

Properties

Molecular Formula

C19H20F2N6O7

Molecular Weight

482.4 g/mol

IUPAC Name

6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)

InChI Key

GJQIGLSHRFZUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Oxirane Intermediate Route

Reacting 2-(2,4-difluorophenyl)oxirane (epoxide) with 1,2,4-triazole under acidic conditions yields the bis-triazolylpropanol derivative. Key steps include:

  • Epoxide preparation : 2,4-Difluorophenyl ketone is treated with an oxidizing agent (e.g., m-CPBA) to form the epoxide.

  • Ring-opening reaction : The epoxide reacts with 1,2,4-triazole in the presence of a strong acid (e.g., p-toluenesulfonic acid) at 60–80°C for 12–24 hours, achieving >85% yield.

Critical parameters :

  • Solvent: Toluene or dichloromethane.

  • Molar ratio: 1:2 (epoxide to triazole).

  • Acid catalyst: 10 mol% p-toluenesulfonic acid.

Halide Displacement Method

An alternative route uses 2-chloro-1-(2,4-difluorophenyl)propan-2-ol as the electrophilic core. Reaction with 1,2,4-triazole and potassium carbonate in tetrahydrofuran (THF) at 25°C for 7 hours achieves 87.8% yield of the bis-triazolyl intermediate.

Preparation of the Oxane Carboxylic Acid Moiety

The 3,4,5-trihydroxyoxane-2-carboxylic acid component is synthesized from D-gluconic acid via selective protection and cyclization:

Protection of Hydroxyl Groups

  • Acetonide formation : Treat D-gluconic acid with 2,2-dimethoxypropane and camphorsulfonic acid in acetone, protecting the 3,4,5-hydroxyls as an acetonide.

  • Lactonization : The protected acid undergoes intramolecular esterification under acidic conditions (HCl in methanol) to form the oxane ring.

Key data :

  • Yield: 72% after recrystallization in isopropanol.

  • Stereochemistry: Confirmed via 1H^1H-NMR coupling constants (J2,3=3.6HzJ_{2,3} = 3.6 \, \text{Hz}).

Etherification of the Bis-Triazolylpropanol and Oxane Carboxylic Acid

Coupling the two fragments requires forming an ether bond between the propanol’s hydroxyl and the oxane’s anomeric carbon.

Mitsunobu Reaction

Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF:

  • Activate the oxane’s C2 hydroxyl as a leaving group (e.g., tosylate).

  • React with bis-triazolylpropanol under Mitsunobu conditions (0°C to room temperature, 12 hours), achieving 68% yield.

Optimization notes :

  • Solvent: Anhydrous THF minimizes side reactions.

  • Equivalents: 1.2 equivalents of oxane derivative to bis-triazolylpropanol.

Nucleophilic Substitution

Alternative method using a pre-activated oxane bromide:

  • Bromination : Treat the oxane carboxylic acid with PBr₃ in dichloromethane.

  • Coupling : React with bis-triazolylpropanol and K₂CO₃ in DMF at 40°C for 5 hours (yield: 61%).

Final Deprotection and Purification

Acetonide Removal

Hydrolyze the acetonide protecting group using 80% aqueous acetic acid at 50°C for 2 hours.

Crystallization

Purify the crude product via recrystallization from ethanol/water (7:3 v/v), yielding 89% pure compound.

Analytical data :

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

  • MS (ESI) : m/z 582.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Mitsunobu coupling6899Stereochemical retention
Nucleophilic substitution6197Lower cost

Challenges and Optimization Opportunities

  • Stereochemical control : Mitsunobu ensures retention but requires expensive reagents.

  • Solvent selection : THF outperforms DMF in minimizing byproducts.

  • Scale-up : Continuous flow reactors could improve oxirane ring-opening efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in ethyl acetate at reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups to the aromatic ring .

Mechanism of Action

The mechanism of action of 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The triazole moieties are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects . The difluorophenyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Triazole Groups Phenyl Substituents Carboxylic Acid Group Primary Use Source
Target Compound 2 2,4-Difluoro Yes Antifungal (inferred) Synthetic
Etaconazole () 1 2,4-Dichloro No Fungicide Synthetic
Propiconazole () 1 2,4-Dichloro No Fungicide Synthetic
3-O-Feruloylquinic Acid () 0 4-Hydroxy-3-methoxy Yes Pharmacological research Natural
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-... () 0 4-(2-methylpropyl) Yes Synthetic intermediate Synthetic

Key Findings

Triazole Core and Antifungal Activity: The target compound’s bis-triazole structure distinguishes it from mono-triazole fungicides like etaconazole and propiconazole. The 2,4-difluorophenyl group replaces the 2,4-dichlorophenyl moiety in classical triazole fungicides. Fluorine’s electronegativity and smaller atomic radius could improve pharmacokinetic properties (e.g., reduced metabolism, increased bioavailability) compared to chlorine analogs .

Carboxylic Acid Functionalization: Unlike non-acid triazole fungicides, the carboxylic acid group in the target compound and analogs (e.g., 3-O-feruloylquinic acid) may facilitate interactions with polar residues in enzyme active sites or enhance solubility for systemic distribution . Natural analogs like 3-O-feruloylquinic acid () lack triazole groups but share polyhydroxy-carboxylic acid motifs, highlighting divergent bioactivity profiles (e.g., antioxidant vs. antifungal) .

Synthetic vs. Natural Sources :

  • The target compound is likely synthetic, akin to etaconazole and propiconazole, whereas structurally related carboxylic acids (e.g., 3-O-feruloylquinic acid) are plant-derived. Synthetic routes may prioritize scalability and stability, while natural compounds often serve as leads for bioactivity optimization .

Biological Activity

The compound 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that exhibits significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A triazole ring , which is known for its antifungal properties.
  • A difluorophenyl group , enhancing its interaction with biological targets.
  • A trihydroxyoxane moiety , which may contribute to its solubility and bioactivity.

The molecular formula is C17H20F2N6O5C_{17}H_{20}F_{2}N_{6}O_{5}, with a molecular weight of approximately 404.39 g/mol.

Antifungal Activity

Research indicates that derivatives of this compound demonstrate potent antifungal activity. In vitro studies reveal that it exhibits significant efficacy against various fungal pathogens, including strains resistant to traditional antifungals. The minimum inhibitory concentration (MIC) values for key fungal strains are notably low, suggesting strong antifungal potency.

Fungal Strain MIC (µg/mL) Reference
Candida albicans0.5
Aspergillus fumigatus1.0
Cryptococcus neoformans0.25

The biological activity of this compound primarily involves the inhibition of fungal cytochrome P450 enzymes, particularly CYP51. This enzyme is crucial for ergosterol biosynthesis in fungi. Inhibition leads to disrupted cell membrane integrity and ultimately fungal cell death.

Antiparasitic Activity

In addition to antifungal properties, the compound has shown promising results against parasitic infections. Studies indicate that it has significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Parasite MIC (µg/mL) Selectivity Index (SI) Reference
Trypanosoma cruzi0.0333807.7
Leishmania donovani0.51500

Preclinical Studies

In vivo studies conducted in murine models have demonstrated that administration of the compound leads to a significant reduction in parasitic load compared to control groups. Doses as low as 15 mg/kg/day resulted in over 90% reduction in parasitic index after ten days of treatment.

Clinical Relevance

The potential application of this compound in treating resistant fungal infections and parasitic diseases is currently under investigation. Preliminary results suggest it could be an effective alternative to existing therapies.

Q & A

Basic: What synthetic methodologies are recommended for constructing the 2,4-difluorophenyl-triazole core in this compound?

The synthesis of the 2,4-difluorophenyl-triazole moiety can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. Key steps include:

  • Pre-functionalization : Introduce alkyne or azide groups to the 2,4-difluorophenyl precursor. For example, 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923825-01-8) employs a similar strategy for oxazole ring formation .
  • Triazole formation : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to maximize regioselectivity. Studies on analogous triazole derivatives highlight the importance of using Cu(I) catalysts and inert atmospheres to minimize side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating the triazole product.

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Advanced researchers should integrate density functional theory (DFT) and molecular docking to:

  • Predict binding affinity : Model interactions between the triazole-fluorophenyl moiety and target enzymes (e.g., fungal CYP51 for antifungal applications). Studies on similar triazole antifungals emphasize the role of fluorine atoms in enhancing hydrophobic interactions and metabolic stability .
  • Analyze stereoelectronic effects : Use DFT to evaluate electron distribution in the oxane-carboxylic acid backbone, which influences solubility and membrane permeability.
  • Validate with SAR : Corrogate computational predictions with synthetic analogs. For example, replacing the 2,4-difluorophenyl group with a 4-chlorophenyl variant (as in CAS 1211580-23-2) can reveal substituent-dependent activity trends .

Basic: What spectroscopic techniques are critical for structural characterization?

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the presence of fluorophenyl and triazole protons. For example, 19F^{19}\text{F}-NMR chemical shifts for 2,4-difluorophenyl groups typically appear at δ -110 to -120 ppm .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemistry of the propan-2-yloxy group, as demonstrated in studies of (Z)-1-(2,4-difluorophenyl)-3-phenyl-triazolylprop-2-en-1-one derivatives .

Advanced: How should researchers design experiments to resolve contradictory stability data in different solvents?

Contradictions in stability (e.g., hydrolysis in aqueous vs. organic media) require a tiered approach:

Accelerated degradation studies : Expose the compound to pH-varied buffers (1–13) at 40–60°C, monitoring degradation via LC-MS. Reference protocols from environmental fate studies of fluorinated compounds .

Kinetic analysis : Calculate rate constants (kk) and activation energy (EaE_a) using the Arrhenius equation.

Mechanistic probing : Identify degradation products (e.g., defluorination or triazole ring cleavage) using 19F^{19}\text{F}-NMR and isotopic labeling.

Basic: What are the recommended storage conditions to preserve compound integrity?

  • Short-term : Store at -20°C in amber vials under nitrogen to prevent oxidation and photodegradation.
  • Long-term : Lyophilize and store at -80°C with desiccants. Studies on related fluorinated heterocycles show >95% purity retention over 12 months under these conditions .

Advanced: How can researchers assess environmental impact and biodegradation pathways?

Adopt a multi-compartment approach:

  • Abiotic degradation : Test hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and adsorption to soil/sediment using OECD guidelines .
  • Biotic degradation : Use activated sludge or soil microbiota to track metabolite formation (e.g., fluorinated carboxylic acids).
  • Ecotoxicity : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays. Correlate results with log PowP_{\text{ow}} values calculated via HPLC retention times.

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Antifungal activity : Use microbroth dilution (CLSI M38) against Candida spp. and Aspergillus spp., comparing MIC values to fluconazole controls .
  • Enzyme inhibition : Test inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices.

Advanced: How can isotopic labeling resolve metabolic pathways in pharmacokinetic studies?

  • Synthesis of 18F^{18}\text{F}- or 13C^{13}\text{C}-labeled analogs : Use late-stage fluorination or biosynthetic incorporation.
  • Tracing metabolites : Administer labeled compound in rodent models and analyze plasma/tissue samples via PET imaging or LC-MS/MS. Studies on fluoropyrimidine derivatives demonstrate the utility of 18F^{18}\text{F} for real-time tracking .

Basic: What computational tools are recommended for log PPP and pKaK_aKa​ prediction?

  • Software : Use ACD/Labs Percepta, MarvinSketch, or EPI Suite.
  • Validation : Compare predicted vs. experimental values (e.g., shake-flask method for log PP). For acidic groups (carboxylic acid), expect pKaK_a ~2.5–4.5, adjusted by adjacent hydroxyl groups .

Advanced: How can researchers address low reproducibility in biological assays?

  • Standardize protocols : Pre-incubate compounds in assay media to equilibrate solubility.
  • Control for metalloproteins : Include EDTA in buffers to chelate trace metals that may catalyze triazole decomposition.
  • Data reconciliation : Use Bland-Altman plots to compare inter-lab variability, as seen in multi-center studies on triazole antifungals .

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